molecular formula C19H24O5 B042619 Gibberellin A20 CAS No. 19143-87-4

Gibberellin A20

Cat. No.: B042619
CAS No.: 19143-87-4
M. Wt: 332.4 g/mol
InChI Key: OXFPYCSNYOFUCH-KQBHUUJHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Radioactive gibberellin A20 can be prepared by hydrogenation of gibberellin A5 methyl ester-16,17-epoxide with tritium gas, followed by removal of epoxide oxygen and hydrolysis . This method involves the use of tritium gas for hydrogenation, which is a crucial step in the synthesis process.

Industrial Production Methods: The industrial production of this compound typically involves the fermentation of the fungus Gibberella fujikuroi. This process allows for the large-scale production of gibberellins, including this compound, which can then be extracted and purified for various applications .

Chemical Reactions Analysis

Types of Reactions: Gibberellin A20 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biosynthesis and metabolism in plants .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various hydroxylated and carboxylated derivatives of this compound, which play significant roles in plant growth regulation .

Mechanism of Action

Gibberellin A20 exerts its effects by binding to gibberellin receptors in plant cells, leading to the activation of signaling pathways that regulate gene expression. This process involves the degradation of DELLA proteins, which are repressors of gibberellin signaling. The degradation of DELLA proteins allows for the activation of transcription factors that promote growth and development . Additionally, this compound influences the biosynthesis of other plant hormones, such as abscisic acid, further modulating plant growth responses .

Properties

IUPAC Name

(1R,2R,5S,8S,9S,10R,11R)-5-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O5/c1-10-8-17-9-18(10,23)7-4-11(17)19-6-3-5-16(2,15(22)24-19)13(19)12(17)14(20)21/h11-13,23H,1,3-9H2,2H3,(H,20,21)/t11-,12-,13-,16-,17+,18+,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFPYCSNYOFUCH-KQBHUUJHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@](C4)(C(=C)C5)O)C(=O)O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19143-87-4
Record name Gibberellin A20
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19143-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gibberellin A20
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019143874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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